molecular formula C10H18N2O3 B1375420 tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate CAS No. 693287-78-4

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Cat. No. B1375420
CAS RN: 693287-78-4
M. Wt: 214.26 g/mol
InChI Key: QOEHTHNPTMRRLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydro-2H-pyran ring, followed by the introduction of the hydrazinecarboxylate group. The tert-butyl group could be introduced at an appropriate step depending on the specific synthetic route chosen. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate: derivatives are commonly used in the synthesis of N-Boc-protected anilines . This protection strategy is crucial in multi-step organic synthesis, as it allows for selective reactions to occur at other functional groups without affecting the amine group. The tert-butyl N-(oxan-4-ylideneamino)carbamate, with its unique structure, could potentially offer novel pathways in the synthesis of complex aniline derivatives.

Preparation of Tetrasubstituted Pyrroles

The compound may be utilized in the preparation of tetrasubstituted pyrroles . These structures are significant due to their presence in various natural products and pharmaceuticals. The unique substituents provided by the tert-butyl and oxan-4-ylideneamino groups could lead to new pyrrole derivatives with interesting biological activities.

Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, tert-butyl carbamate compounds serve as precursors for the introduction of protected amine groups . The specific structure of tert-butyl N-(oxan-4-ylideneamino)carbamate could be explored for its efficacy in such catalytic systems, potentially improving reaction yields or selectivity.

Peptide Synthesis

The Boc group in tert-butyl carbamates is a common protecting group in peptide synthesis. The compound could be used to introduce novel side chains into peptides, which could alter their biological activity or stability .

properties

IUPAC Name

tert-butyl N-(oxan-4-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEHTHNPTMRRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Synthesis routes and methods I

Procedure details

Tetrahydro-4H-pyran-4-one (1.002 g, 10.01 mmol, CAS #29943-42-8, purchased from Fluka) was combined with tert-butyl carbazate (1.322 g, 10.00 mmol) in hexanes (10 mL). The mixture was heated in an oil bath at 65-70° C. for 75 minutes. A new precipitate began to precipitate out of solution before the carbazate completely went into solution. The mixture became very thick with the solid precipitate. Diluted with additional hexanes and heated another 15 minutes. The mixture was cooled to room temperature and concentrated in vacuo. Isopropanol was added to the residue and the mixture was stirred vigorously for 5 minutes and then diluted with ether and chilled. The solid was collected by filtration and dried in vacuo to give N′-(tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester 1.326 g, 62%). A second crop (0.373 g, 17%) was collected from the mother liquor.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

B-22a was prepared analogously to B-19a starting from tetrahydro-4H-pyran-4-one (923 μL, 9.99 mmol) and tert-butylcarbazate (1.32 g, 9.99 mmol). Yield: 2.15 g.
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

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